molecular formula C16H20O3 B1323853 trans-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 733742-81-9

trans-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1323853
CAS No.: 733742-81-9
M. Wt: 260.33 g/mol
InChI Key: LOMSWNKAZFZYCV-ZIAGYGMSSA-N
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Description

trans-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: is a chiral compound with the molecular formula C16H20O3 and a molecular weight of 260.33 g/mol . This compound is known for its unique structural properties, which include a cyclohexane ring substituted with a 2,4-dimethylbenzoyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 2,4-dimethylbenzoyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of corresponding ketones or alcohols.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry:

Biology:

  • Potential applications in the study of enzyme-substrate interactions due to its chiral nature.

Medicine:

  • Investigated for potential therapeutic properties, although specific applications are not well-documented.

Industry:

Mechanism of Action

The mechanism of action for trans-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural properties .

Properties

IUPAC Name

(1R,2R)-2-(2,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-10-7-8-12(11(2)9-10)15(17)13-5-3-4-6-14(13)16(18)19/h7-9,13-14H,3-6H2,1-2H3,(H,18,19)/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMSWNKAZFZYCV-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2CCCCC2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601183356
Record name rel-(1R,2R)-2-(2,4-Dimethylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601183356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733742-81-9
Record name rel-(1R,2R)-2-(2,4-Dimethylbenzoyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733742-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R)-2-(2,4-Dimethylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601183356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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